2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule that likely contains a quinoline backbone, which is a common structure in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic chemistry reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined using various analytical chemistry techniques .
Scientific Research Applications
- Field : Medical and Biological Research .
- Application : A novel anthranilic acid hybrid and its diamides are being evaluated for their antispasmodic properties .
- Methods : The hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine was synthesized. This hybrid was then applied in acylation with different acyl chlorides .
- Results : The compounds were evaluated for their in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity .
- Field : Organic Chemistry .
- Application : Thiophene-based analogs are being studied for their potential as biologically active compounds .
- Methods : Various synthetic methods are used to create thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results : Thiophene derivatives have shown a variety of properties and applications, including use as corrosion inhibitors and in the advancement of organic semiconductors .
Antispasmodic Research
Thiophene Derivatives Synthesis
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- Field : Organic Chemistry .
- Application : Thiophene-based analogs have been studied for their potential as biologically active compounds .
- Methods : Various synthetic methods are used to create thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- Results : Thiophene derivatives have shown a variety of properties and applications, including use as corrosion inhibitors and in the advancement of organic semiconductors .
- Field : Medical and Biological Research .
- Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Methods : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
- Results : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Synthesis of Thiophene Derivatives
Antileishmanial and Antimalarial Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-5-3-8-14-15(18(21)22)11(2)17(20-16(10)14)12-6-4-7-13(19)9-12/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWWCFHQLSZEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC(=CC=C3)Cl)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid |
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